Cas no 1367990-90-6 ((2S)-2-methylpyrrolidin-3-one)

(2S)-2-methylpyrrolidin-3-one 化学的及び物理的性質
名前と識別子
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- 1367990-90-6
- (2S)-2-methylpyrrolidin-3-one
- EN300-7256735
-
- インチ: 1S/C5H9NO/c1-4-5(7)2-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1
- InChIKey: ONCZHVKFNHOSKZ-BYPYZUCNSA-N
- ほほえんだ: O=C1CCN[C@H]1C
計算された属性
- せいみつぶんしりょう: 99.068413911g/mol
- どういたいしつりょう: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 90.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 29.1Ų
(2S)-2-methylpyrrolidin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7256735-0.25g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.25g |
$2093.0 | 2023-05-24 | ||
Enamine | EN300-7256735-5.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 5g |
$6597.0 | 2023-05-24 | ||
Enamine | EN300-7256735-2.5g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 2.5g |
$4458.0 | 2023-05-24 | ||
Enamine | EN300-7256735-1.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 1g |
$2276.0 | 2023-05-24 | ||
Enamine | EN300-7256735-0.05g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.05g |
$1912.0 | 2023-05-24 | ||
Enamine | EN300-7256735-0.1g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.1g |
$2002.0 | 2023-05-24 | ||
Enamine | EN300-7256735-0.5g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 0.5g |
$2185.0 | 2023-05-24 | ||
Enamine | EN300-7256735-10.0g |
(2S)-2-methylpyrrolidin-3-one |
1367990-90-6 | 10g |
$9781.0 | 2023-05-24 |
(2S)-2-methylpyrrolidin-3-one 関連文献
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
(2S)-2-methylpyrrolidin-3-oneに関する追加情報
Introduction to (2S)-2-methylpyrrolidin-3-one (CAS No. 1367990-90-6)
(2S)-2-methylpyrrolidin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 1367990-90-6, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its pyrrolidinone core structure, has garnered considerable attention due to its versatile applications in drug development and molecular research. The stereochemical configuration at the second carbon atom, specifically the (S) configuration, plays a crucial role in determining its biological activity and interactions with biological targets.
The compound belongs to a class of heterocyclic organic molecules that are widely studied for their potential pharmacological properties. Pyrrolidinones, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the methyl group at the second carbon and the carbonyl group at the third carbon contributes to the unique reactivity and functionality of (2S)-2-methylpyrrolidin-3-one.
In recent years, there has been a surge in research focusing on the development of chiral auxiliaries and catalysts that can facilitate the asymmetric synthesis of enantiomerically pure compounds. The (S)-configuration of (2S)-2-methylpyrrolidin-3-one makes it an attractive building block for constructing complex molecular architectures with high enantiomeric purity. This has opened up new avenues in the synthesis of biologically active molecules, particularly in the realm of protease inhibition and enzyme-mediated reactions.
One of the most compelling aspects of (2S)-2-methylpyrrolidin-3-one is its utility as a key intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes that are implicated in metabolic disorders and neurodegenerative diseases. The stereochemical integrity of (2S)-2-methylpyrrolidin-3-one ensures that these derivatives maintain high specificity and efficacy.
The chemical synthesis of (2S)-2-methylpyrrolidin-3-one involves multi-step processes that often require precise control over reaction conditions to achieve high yields and enantiomeric purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and chiral resolution techniques, have been employed to isolate the desired enantiomer. These synthetic strategies not only highlight the compound's complexity but also underscore its importance in modern organic synthesis.
From a biological perspective, (2S)-2-methylpyrrolidin-3-one has been investigated for its potential role in modulating biological pathways. Studies have demonstrated its ability to interact with various proteins and enzymes, leading to alterations in cellular processes. This has sparked interest in exploring its therapeutic potential for conditions such as cancer, inflammation, and infectious diseases. The compound's ability to serve as a scaffold for drug design underscores its significance in medicinal chemistry.
In addition to its pharmaceutical applications, (2S)-2-methylpyrrolidin-3-one has found utility in materials science and chemical biology. Its unique structural features make it a valuable tool for studying protein-ligand interactions and developing novel biomaterials. Researchers have utilized this compound to create libraries of diverse molecular structures for high-throughput screening assays, aiming to identify new lead compounds with therapeutic potential.
Recent advancements in computational chemistry have further enhanced our understanding of (2S)-2-methylpyrrolidin-3-one's properties and interactions. Molecular modeling studies have provided insights into how this compound binds to biological targets at the atomic level. These computational approaches complement experimental investigations and have accelerated the discovery process for new drug candidates derived from this scaffold.
The industrial production of (2S)-2-methylpyrrolidin-3-one has also seen significant advancements, with continuous improvements in synthetic efficiency and scalability. Manufacturers are increasingly adopting green chemistry principles to minimize waste and reduce environmental impact while maintaining high product quality. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
Looking ahead, the future prospects for (2S)-2-methylpyrrolidin-3-one are promising, with ongoing research aimed at expanding its applications across multiple domains. As our understanding of molecular interactions deepens, this compound is expected to play an even greater role in drug discovery and development. Its versatility as a synthetic intermediate and biological probe positions it as a cornerstone molecule in modern chemical research.
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